7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic compound characterized by its unique thiazolo[4,5-d]pyridazine structure. Its molecular formula is C13H11N3OS2, with a molecular weight of 289.4 g/mol. This compound features a thiazole ring fused with a pyridazine moiety, which contributes to its biological activity and potential therapeutic applications. The presence of the methoxy and methyl groups enhances its solubility and reactivity, making it an attractive candidate for research in medicinal chemistry.
Both methods have their advantages, with microwave-assisted synthesis offering improved efficiency and selectivity.
7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one exhibits significant biological activity. It has been reported to:
These properties suggest its potential use as a therapeutic agent in treating infections or inflammatory diseases.
The applications of 7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one span various fields:
Its versatility makes it a valuable compound in ongoing research efforts.
Studies on the interactions of 7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one reveal insights into its mechanism of action:
These interaction studies are crucial for understanding the compound's pharmacodynamics and optimizing its therapeutic efficacy.
Several compounds share structural similarities with 7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 7-(3-Methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazine-4-thiol | C13H11N3OS2 | Contains a thiol group which may enhance biological activity. |
| 7-(3-Methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one | C21H19N3O2S | Larger molecular structure with additional aromatic substituents enhancing lipophilicity. |
| Thiazolo[4,5-d]pyridazine derivatives | Varies | General class with diverse substituents affecting pharmacological properties. |
The uniqueness of 7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one lies in its specific arrangement of functional groups that confer distinct biological activities compared to these similar compounds.